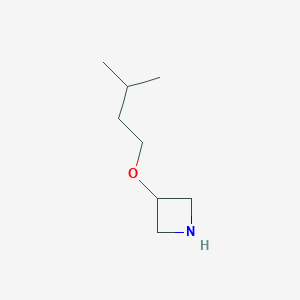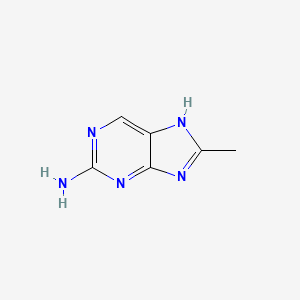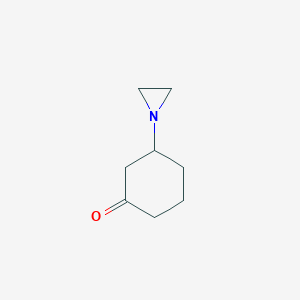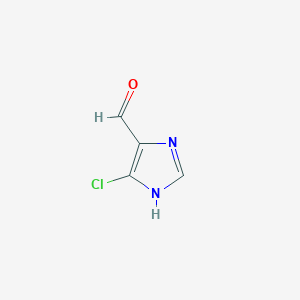
3-(Isopentyloxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isopentyloxy)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure It is characterized by the presence of an isopentyloxy group attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopentyloxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of the aza Paternò–Büchi reaction, where an imine and an alkene undergo a [2+2] photocycloaddition to form the azetidine ring. This reaction is performed under photochemical conditions, often using ultraviolet light as the energy source .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-(Isopentyloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
科学的研究の応用
3-(Isopentyloxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Isopentyloxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
3-(Isopentyloxy)azetidine can be compared with other similar compounds, such as aziridines and other azetidines . While aziridines have a three-membered ring structure, azetidines have a four-membered ring, which imparts different chemical properties and reactivity. The presence of the isopentyloxy group in this compound further distinguishes it from other azetidines, providing unique steric and electronic effects that influence its behavior in chemical reactions.
List of Similar Compounds
- Aziridine
- 1,3-Disubstituted azetidines
- N-Sulfonylazetidines
These compounds share structural similarities with this compound but differ in their specific substituents and ring sizes, leading to variations in their chemical properties and applications.
特性
CAS番号 |
1220038-73-2 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
3-(3-methylbutoxy)azetidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)3-4-10-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
AALWIFFNQKVWPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)





![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)

![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)

